molecular formula C18H24ClN B13814330 Recipavrin CAS No. 22173-83-7

Recipavrin

Cat. No.: B13814330
CAS No.: 22173-83-7
M. Wt: 289.8 g/mol
InChI Key: JCFRXWVRVBVWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Recipavrin, also known as N,N,α-trimethyl-7-phenylbenzenepropanamine, is a methadone analog with notable antispasmodic properties. It was marketed in Sweden in the 1960s as a spasmolytic drug under the tradename this compound. This compound exerts both musculotropic and anticholinergic actions, making it effective in relieving smooth muscle spasms, such as those associated with dysmenorrhea and gallstones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Recipavrin involves the reaction of benzenepropanamine with methylating agents under controlled conditions. The process typically includes:

    Starting Materials: Benzenepropanamine and methylating agents.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.

    Purification: Employing industrial-scale purification methods, such as distillation and large-scale chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Recipavrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

    Oxidation Products: Oxides and other oxygen-containing derivatives.

    Reduction Products: Reduced forms of this compound with fewer double bonds.

    Substitution Products: this compound derivatives with various functional groups.

Scientific Research Applications

Recipavrin has been extensively studied for its applications in various fields:

Mechanism of Action

Recipavrin exerts its effects through a combination of musculotropic and anticholinergic actions. It blocks central and peripheral monoaminergic membrane pumps, which are involved in the transport of neurotransmitters. This blockade leads to the relaxation of smooth muscles, thereby relieving spasms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual action as both a musculotropic and anticholinergic agent. This combination makes it particularly effective in treating smooth muscle spasms, setting it apart from other similar compounds .

Properties

CAS No.

22173-83-7

Molecular Formula

C18H24ClN

Molecular Weight

289.8 g/mol

IUPAC Name

4,4-diphenylbutan-2-yl(dimethyl)azanium;chloride

InChI

InChI=1S/C18H23N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H

InChI Key

JCFRXWVRVBVWNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.